molecular formula C22H15ClN2O4S2 B2596904 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile CAS No. 1025635-46-4

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile

Cat. No. B2596904
CAS RN: 1025635-46-4
M. Wt: 470.94
InChI Key: QQWNMDXUQINVJH-BKUYFWCQSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzenesulfonyl group, a methylphenyl sulfanyl group, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

a. Anti-Inflammatory Agents: The sulfonyl group may contribute to anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and evaluate its potential as a novel anti-inflammatory drug.

b. Anticancer Agents: Given the nitrophenyl moiety, investigations into its cytotoxicity and potential as an anticancer agent are warranted. The compound’s ability to selectively target cancer cells could be explored.

c. Enzyme Inhibitors: The chlorobenzenesulfonyl group might interact with enzymes. Researchers could investigate its inhibitory effects on specific enzymes involved in disease pathways.

Polymer Chemistry

The compound’s sulfone functionality opens up possibilities in polymer science:

a. High-Temperature Resistant Polymers: By polymerizing this compound with bisphenol-A or bisphenol-S, rigid and temperature-resistant polymers (such as PES or Udel) could be synthesized .

Organic Synthesis

The sulfonyl radical generated from dimethylsulfamoyl chloride can be precisely controlled for various applications:

a. Sulfonamides and Sulfonates: Under redox-neutral conditions, alkyl sulfonates and sulfonamides can be efficiently obtained. This method avoids the use of sulfur dioxide, sulfonic acid, or stoichiometric reductants/oxidants .

Macrocyclic Chemistry

Cyclocondensation between 4,4’-bis(4-chlorobenzenesulfonyl)biphenyl and catechol leads to novel ether-sulfone macrocycles, including cyclic dimers, trimers, tetramers, and pentamers .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a catalyst, for example, the mechanism of action would depend on its specific role in a biological or chemical system .

Future Directions

The future research directions for this compound would depend on its applications. If it has potential uses in fields like medicine or materials science, future research might focus on optimizing its synthesis, studying its properties, or exploring new applications .

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S2/c1-15-2-7-19(8-3-15)30-22-11-6-18(25(26)27)12-16(22)13-21(14-24)31(28,29)20-9-4-17(23)5-10-20/h2-13H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWNMDXUQINVJH-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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